
4-(3,4-Dichlorobenzoyl)benzoic acid
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Description
4-(3,4-Dichlorobenzoyl)benzoic acid is a useful research compound. Its molecular formula is C14H8Cl2O3 and its molecular weight is 295.1 g/mol. The purity is usually 95%.
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Scientific Research Applications
Biological Activities
Antimicrobial Properties
Recent studies have demonstrated that derivatives of 4-(3,4-Dichlorobenzoyl)benzoic acid exhibit notable antimicrobial activity. For instance, hydrazone derivatives synthesized from this compound have shown significant efficacy against various bacterial strains, including Escherichia coli and Bacillus subtilis . The antimicrobial activity is attributed to the compound's ability to disrupt bacterial cell walls and inhibit essential metabolic processes.
Anti-inflammatory and Anticancer Activities
In addition to its antimicrobial properties, this compound has also been evaluated for anti-inflammatory and anticancer activities. Some derivatives have demonstrated promising results in inhibiting tumor growth in vitro by inducing apoptosis in cancer cells. This makes them potential candidates for further development as therapeutic agents in oncology .
Therapeutic Applications
Anesthetic Properties
The compound has been explored for its anesthetic properties as well. Certain esters derived from 3,4-dichlorobenzoic acid have been reported to possess analgesic effects with lower toxicity compared to traditional anesthetics like procaine. These esters can be used for intravenous administration to relieve pain associated with severe injuries or cancer .
Potential Use in Drug Formulations
The unique chemical structure of this compound allows it to serve as a building block in the synthesis of more complex pharmaceutical compounds. Its derivatives can be incorporated into drug formulations aimed at enhancing bioavailability and therapeutic efficacy .
Case Studies
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Antimicrobial Efficacy Study
A study conducted on various hydrazone derivatives of this compound revealed that some compounds exhibited significant inhibition zones against Gram-positive bacteria. The results indicated that modifications to the side chains could enhance antimicrobial potency . -
Cancer Cell Line Testing
In vitro testing on cancer cell lines demonstrated that certain derivatives of this compound induced apoptosis effectively. The study highlighted the importance of substituent groups on the benzene rings in modulating biological activity .
Summary Table of Applications
Application Type | Description | Example Findings |
---|---|---|
Antimicrobial | Effective against E. coli and B. subtilis | Significant inhibition zones observed |
Anti-inflammatory | Potential use as an anti-inflammatory agent | Inhibition of inflammatory markers |
Anesthetic | Lower toxicity compared to traditional anesthetics | Effective pain relief |
Cancer Treatment | Induces apoptosis in cancer cells | Promising results in cell line tests |
Properties
Molecular Formula |
C14H8Cl2O3 |
---|---|
Molecular Weight |
295.1 g/mol |
IUPAC Name |
4-(3,4-dichlorobenzoyl)benzoic acid |
InChI |
InChI=1S/C14H8Cl2O3/c15-11-6-5-10(7-12(11)16)13(17)8-1-3-9(4-2-8)14(18)19/h1-7H,(H,18,19) |
InChI Key |
VGKDIWWUOQYGSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)Cl)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.